molecular formula C13H10Br2O4S B7480019 (2-Bromophenyl) 5-bromo-2-methoxybenzenesulfonate

(2-Bromophenyl) 5-bromo-2-methoxybenzenesulfonate

Cat. No. B7480019
M. Wt: 422.09 g/mol
InChI Key: UQSRJEFYOLXTMK-UHFFFAOYSA-N
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Description

(2-Bromophenyl) 5-bromo-2-methoxybenzenesulfonate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is a sulfonate ester derivative of 5-bromo-2-methoxyphenylboronic acid, and it has been synthesized using various methods.

Mechanism of Action

The mechanism of action of (2-Bromophenyl) 5-bromo-2-methoxybenzenesulfonate is not well understood. However, it is believed to act as a nucleophile in certain reactions due to the presence of the sulfonate ester group. It has also been reported to undergo Suzuki-Miyaura cross-coupling reactions with aryl halides and boronic acids.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to exhibit low toxicity and has been used in various in vitro assays.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2-Bromophenyl) 5-bromo-2-methoxybenzenesulfonate is its ability to act as a versatile building block for the synthesis of various biologically active molecules. It is also relatively easy to synthesize using simple and cost-effective methods. One of the limitations is its limited solubility in some organic solvents, which can affect its reactivity in certain reactions.

Future Directions

There are several potential future directions for the use of (2-Bromophenyl) 5-bromo-2-methoxybenzenesulfonate in scientific research. One possible direction is the synthesis of new inhibitors of protein kinases, which can have potential applications in the treatment of various diseases such as cancer. Another potential direction is the use of this compound as a building block for the synthesis of new materials with unique properties. Further studies are needed to fully explore the potential applications of this compound in various fields of scientific research.
In conclusion, this compound is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound has been synthesized using various methods, and it has been used in various scientific research applications. Further studies are needed to fully explore the potential applications of this compound in various fields of scientific research.

Synthesis Methods

The synthesis of (2-Bromophenyl) 5-bromo-2-methoxybenzenesulfonate has been reported in the literature using different methods. One of the most common methods involves the reaction of 5-bromo-2-methoxyphenylboronic acid with 2-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or under reflux conditions.

Scientific Research Applications

The (2-Bromophenyl) 5-bromo-2-methoxybenzenesulfonate compound has been used in various scientific research applications. One of the main applications is in medicinal chemistry, where it has been used as a building block for the synthesis of various biologically active molecules. For example, it has been used in the synthesis of inhibitors of protein kinases, which are enzymes that play a crucial role in various cellular processes such as cell growth and differentiation.

properties

IUPAC Name

(2-bromophenyl) 5-bromo-2-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2O4S/c1-18-12-7-6-9(14)8-13(12)20(16,17)19-11-5-3-2-4-10(11)15/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSRJEFYOLXTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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